molecular formula C12H7FN2O B6366610 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile CAS No. 1261909-54-9

2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile

Cat. No.: B6366610
CAS No.: 1261909-54-9
M. Wt: 214.19 g/mol
InChI Key: NXSXHYXZVJSLPK-UHFFFAOYSA-N
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Description

2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile: is a chemical compound that belongs to the class of fluorinated aromatic nitriles It is characterized by the presence of a fluorine atom at the second position, a hydroxypyridinyl group at the third position, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.

    Pyridine Ring Formation: Cyclization to form the pyridine ring.

    Hydroxylation: Introduction of the hydroxyl group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-3-(5-pyridinyl)benzaldehyde.

    Reduction: Formation of 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
  • 2-Fluoro-3-(4-hydroxypyridin-3-yl)benzonitrile
  • 2-Fluoro-3-(5-methoxypyridin-3-yl)benzonitrile

Uniqueness

2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct electronic properties that can affect its interactions with biological targets and its overall stability.

Properties

IUPAC Name

2-fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-12-8(5-14)2-1-3-11(12)9-4-10(16)7-15-6-9/h1-4,6-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXHYXZVJSLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CN=C2)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682752
Record name 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-54-9
Record name 2-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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